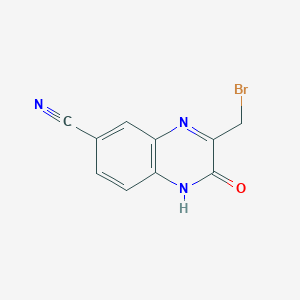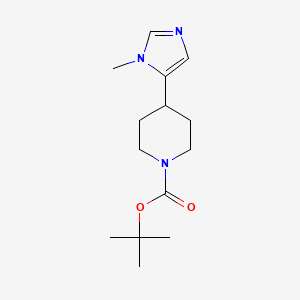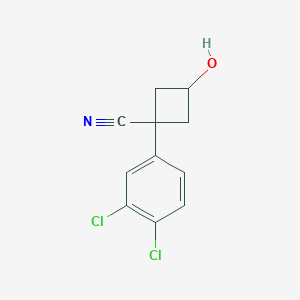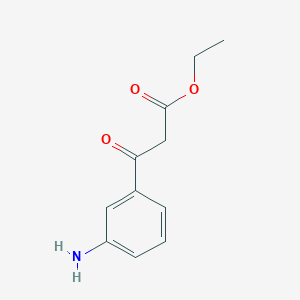![molecular formula C12H10N4OS B13879153 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form the desired heterocyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic framework .
Applications De Recherche Scientifique
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal FGFR signaling.
Mécanisme D'action
The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide involves its interaction with FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also investigated for their FGFR inhibitory activity.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential biomedical applications.
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide stands out due to its specific combination of the pyrrolo[2,3-b]pyridine and thiophene moieties, which contribute to its unique binding properties and biological activity. This makes it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C12H10N4OS |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N4OS/c13-11(17)10-9(3-6-18-10)16-8-2-5-15-12-7(8)1-4-14-12/h1-6H,(H2,13,17)(H2,14,15,16) |
Clé InChI |
QGBZWDGVUDOTQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=NC=CC(=C21)NC3=C(SC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)

![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)






![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)




